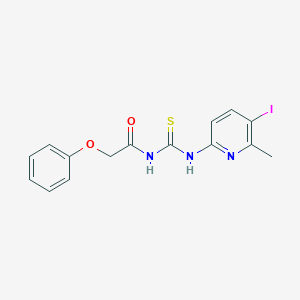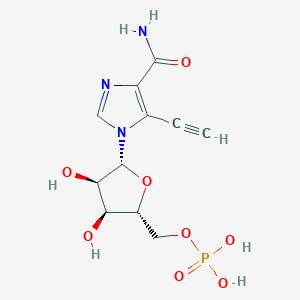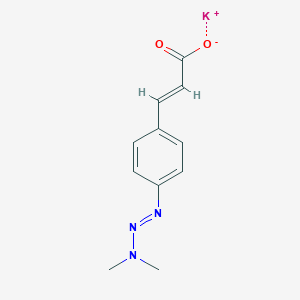
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a selective antagonist of the GABA(A) receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool to study the function of the GABA(A) receptor. This compound has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in the regulation of neurotransmitter activity in the brain. This compound has also been used to study the effects of GABA(A) receptor blockade on behavior and cognition in animal models.
Mecanismo De Acción
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a selective antagonist of the GABA(A) receptor. It binds to a specific site on the receptor and blocks the activity of GABA, which is the major inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the GABA(A) receptor. In animal studies, this compound has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair memory and learning. These effects are consistent with the known role of the GABA(A) receptor in regulating these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of GABA(A) receptor blockade without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GABA(A) receptor antagonists for use in scientific research. Another area of interest is the use of this compound and other GABA(A) receptor antagonists to study the role of the GABAergic system in the pathophysiology of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in experimental paradigms.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves a multistep process that begins with the reaction of 2-bromo-5-methylpyridine with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C15H14BrClN2O2 |
|---|---|
Peso molecular |
369.64 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-9-7-11(17)3-5-13(9)21-8-15(20)19-14-6-4-12(16)10(2)18-14/h3-7H,8H2,1-2H3,(H,18,19,20) |
Clave InChI |
XFIJYBYFMZYANV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)




![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
